Sodium cyanoborodeuteride

Quantitative Proteomics Stable Isotope Labeling LC-MS/MS

Researchers performing stable isotope dimethyl labeling (ReDi) for LC-MS/MS proteomics require a deuterated reducing agent that delivers a definitive M+3 mass shift. Substituting non-deuterated NaBH₃CN nullifies multiplexed quantification. Sodium cyanoborodeuteride (NaBD₃CN) is the 'heavy' reducing partner in ReDi workflows, pairing with CD₂O to enable relative protein quantification in a single analytical run. It also supports ²H NMR characterization of deuterated solid phases and neutron diffraction studies. • Isotopic purity ≥97 atom % D ensures baseline-resolved M+3 peptide doublets in MS¹ scans. • Chemical purity ≥96% (CP) minimizes side reactions during reductive amination of Schiff bases. • Available in 50 mg to 1 g aliquots; ships ambient with dangerous goods (UN 3179) compliance.

Molecular Formula CH3BNNa
Molecular Weight 65.86 g/mol
CAS No. 25895-62-9
Cat. No. B041305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cyanoborodeuteride
CAS25895-62-9
SynonymsSodium (T-4)-(Cyano-C)trihydroborate(1-)-d3;  Sodium Borocyanohydride-d3;  Sodium Cyanotrihydroborate-d3;  Sodium Cyanotrihydroborate(1-)-d3;  Sodium Cyanoborohydride-d3
Molecular FormulaCH3BNNa
Molecular Weight65.86 g/mol
Structural Identifiers
SMILES[BH3-]C#N.[Na+]
InChIInChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1/i2D3;
InChIKeyCVDUGUOQTVTBJH-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Cyanoborodeuteride (CAS 25895-62-9): Isotopic Specifications and Core Procurement Identity


Sodium cyanoborodeuteride (NaBD₃CN) is the deuterated isotopologue of sodium cyanoborohydride, a mild and selective reducing agent widely employed in organic synthesis . It is classified within the stable isotope-labeled compound category and is primarily utilized as a source of deuterium for reductive amination and reductive alkylation reactions . Commercial specifications typically require isotopic purity of ≥96 atom % D and chemical purity of ≥96% (CP), with the compound supplied as a white to light yellow powder exhibiting a melting point >242 °C (decomposition) and a mass shift of M+3 relative to the non-deuterated analog [1]. Due to its acute toxicity (Acute Tox. 2) and flammability (Flam. Sol. 1), procurement and handling are restricted to qualified research facilities with appropriate safety infrastructure [2].

Sodium Cyanoborodeuteride (CAS 25895-62-9): The Functional Irreplaceability of Deuterium Incorporation


Substituting sodium cyanoborodeuteride (NaBD₃CN) with standard sodium cyanoborohydride (NaBH₃CN) or alternative reducing agents is not functionally equivalent in applications requiring isotopic labeling. The deuterium atoms in NaBD₃CN confer a mass shift of M+3 to the reduced product, a property that is absent in the non-deuterated analog . This mass differential is the foundational requirement for stable isotope labeling by reductive dimethylation (ReDi), where NaBD₃CN serves as the 'heavy' reducing partner in paired experimental designs that enable relative protein quantification via LC-MS/MS [1]. Generic substitution with NaBH₃CN eliminates the mass shift and thus nullifies the multiplexed quantitative capacity of the experiment. While sodium borohydride (NaBH₄) and sodium triacetoxyborohydride [NaB(OAc)₃H] exhibit different reduction profiles, neither provides the deuterium transfer capability that defines NaBD₃CN's unique value proposition in proteomics, metabolic research, and NMR-based structural studies .

Sodium Cyanoborodeuteride (CAS 25895-62-9): Quantitative Differentiation Evidence vs. Non-Deuterated Analogs


Mass Shift for Quantitative Proteomics: NaBD₃CN vs. NaBH₃CN in Reductive Dimethylation

Sodium cyanoborodeuteride is designated as the 'heavy' reagent in reductive dimethylation (ReDi) workflows, paired with 'light' formaldehyde (CH₂O) to generate a distinct mass differential for relative protein quantification via mass spectrometry. In published protocols, the use of NaBD₃CN ensures the incorporation of deuterium at the methylated amine, creating a measurable mass shift between differentially labeled peptide populations [1]. This differential labeling is the basis for precise abundance ratio calculations in complex proteomic samples [2].

Quantitative Proteomics Stable Isotope Labeling LC-MS/MS

NMR Spin-Lattice Relaxation: Quantified Quadrupolar Coupling Constants Differentiating BH₃CN⁻ vs. BD₃CN⁻

Direct comparative NMR studies have quantified the physical differences between sodium cyanoborohydride (BH₃CN⁻) and sodium cyanoborodeuteride (BD₃CN⁻) through measurement of spin-lattice relaxation times (T₁). These measurements yielded distinct nuclear quadrupolar coupling constants (χ) for ²H and ¹¹B nuclei, which are critical parameters for interpreting molecular dynamics and electronic environment in NMR experiments [1].

NMR Spectroscopy Physical Chemistry Molecular Dynamics

Deuterated Material Synthesis: NaBD₃CN as Essential Reagent for NMR-Characterized Grafted Silica

Sodium cyanoborodeuteride is the essential reagent for the preparation of specifically deuterated stationary phases. In the synthesis of deuterated 4-((propylamino)methyl)benzoic acid-grafted silica (PAMBA-silica), NaBD₃CN was used to reduce the Schiff base intermediate, incorporating deuterium at defined positions. The resulting material was characterized by ²H solid-state NMR, which revealed nearly ideal uniaxial rigid-limit spectra and indicated that the grafted ligands form a rigid structure [1].

Solid-State NMR Chromatography Materials Characterization

Neutron Diffraction Structural Biology: Site-Specific Deuteration of Collagen Cross-Links

Sodium cyanoborodeuteride was employed to deuterate aldimine, aldol, and ketoimine groups in diabetic tendon collagen, facilitating the preparation of isomorphous derivatives for neutron fibre diffraction. This site-specific deuteration enabled the mapping of glycation sites within the collagen axial unit cell. The method relies on the ability of NaBD₃CN to reduce Schiff base cross-links and introduce a deuteron at specific molecular locations, a capacity not shared by non-deuterated sodium cyanoborohydride in this analytical context [1].

Structural Biology Neutron Diffraction Collagen Biochemistry

Sodium Cyanoborodeuteride (CAS 25895-62-9): High-Value Application Scenarios for Scientific Procurement


Quantitative Proteomics by Reductive Dimethylation (ReDi) LC-MS/MS Workflows

Sodium cyanoborodeuteride is procured as the 'heavy' reducing agent in ReDi labeling protocols for relative protein quantification. In this workflow, tryptic peptides from control and experimental samples are separately reacted with 'light' formaldehyde (CH₂O) plus NaBH₃CN or 'heavy' formaldehyde (CD₂O) plus NaBD₃CN, respectively. The deuterium from NaBD₃CN ensures that the dimethylated amine groups carry a mass shift of M+3 or greater, enabling LC-MS/MS to resolve and quantify differentially labeled peptide pairs within the same analytical run [1][2].

Synthesis of Deuterated Stationary Phases and Materials for Solid-State NMR Characterization

Researchers synthesizing deuterium-labeled chromatographic stationary phases or solid supports utilize NaBD₃CN for the reductive amination of surface-bound Schiff bases. The deuterium incorporated at the benzylic or amine position provides a specific ²H NMR handle for characterizing ligand rigidity, conformation, and surface coverage. As demonstrated with PAMBA-grafted silica, the use of NaBD₃CN yields materials that produce high-quality ²H solid-state NMR spectra, which are inaccessible when non-deuterated reducing agents are substituted [1].

Structural Biology: Neutron Diffraction Sample Preparation via Site-Specific Deuteration

Neutron diffraction studies of biological macromolecules require selective deuteration to enhance contrast and enable isomorphous derivative phasing. Sodium cyanoborodeuteride is employed to reduce and deuterate natural aldimine, aldol, and ketoimine cross-links in collagen and other fibrous proteins. This site-specific labeling approach allows researchers to map post-translational modifications such as non-enzymatic glycation with spatial resolution, an application that directly depends on the deuterium-transfer capability of NaBD₃CN [1].

Mechanistic Studies via Kinetic Isotope Effects and ²H NMR Spectroscopy

The deuterium atoms in NaBD₃CN enable its use as a probe in physical organic chemistry to study reaction mechanisms via kinetic isotope effects (KIE). Additionally, as demonstrated by direct comparative NMR studies of BH₃CN⁻ and BD₃CN⁻, the deuterated isotopologue provides unique ²H spin-lattice relaxation data and nuclear quadrupolar coupling constants that are essential for interpreting molecular dynamics in solution [1].

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